molecular formula C5H8FNO2 B1672863 氟西洛维 CAS No. 222727-43-7

氟西洛维

货号: B1672863
CAS 编号: 222727-43-7
分子量: 133.12 g/mol
InChI 键: NTEDWGYJNHZKQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluciclovine is a synthetic organic compound with the molecular formula C5H8FNO2 and a molecular weight of 133.12 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring

科学研究应用

Detection of Biochemical Recurrence

Fluciclovine PET/CT has been shown to effectively localize recurrent prostate cancer in patients with rising prostate-specific antigen (PSA) levels after initial treatment. Studies indicate that fluciclovine can detect lesions in approximately 56% to 83% of patients with biochemical recurrence, significantly impacting clinical management decisions .

Case Study: LOCATE Trial

  • Participants : 213 men with suspected recurrence.
  • Findings : 59% had a change in management post-scan, with 78% of these changes being major adjustments (e.g., switching from systemic therapy to salvage therapy) based on positive fluciclovine findings .

Guiding Salvage Therapy

Fluciclovine PET/CT plays a crucial role in guiding salvage therapy for recurrent prostate cancer. In the FALCON trial, fluciclovine imaging led to significant changes in treatment plans for patients undergoing salvage therapy, optimizing targeting and improving outcomes .

Data Summary: FALCON Trial

  • Participants : 104 men with biochemical recurrence.
  • Results : Major management changes occurred in 64% of patients after fluciclovine PET/CT, enhancing the effectiveness of subsequent therapies .

Breast Cancer Imaging

Recent studies have explored the use of fluciclovine PET/CT in breast cancer patients undergoing neoadjuvant systemic therapy. The results indicate a strong correlation between fluciclovine avidity reduction and tumor response on pathology.

Case Study: Breast Cancer Evaluation

  • Participants : Patients receiving neoadjuvant therapy.
  • Findings : A median decrease of 99% in corrected standardized uptake value (SUVmax) was observed, correlating with a median tumor reduction of 92% on pathology .

Characterization of High-Risk Lesions

Fluciclovine has been utilized to characterize intra-prostatic lesions in high-risk primary prostate cancer patients. This application aids in distinguishing between aggressive and indolent disease forms, thus informing treatment strategies.

Study Insights

  • The sensitivity and specificity for detecting lesions were reported at 92.5% and 90.1%, respectively, demonstrating fluciclovine's efficacy in identifying significant disease characteristics .

Comparative Efficacy

The effectiveness of fluciclovine compared to other imaging modalities has been highlighted in various studies:

Imaging ModalityDetection Rate (%)Specificity (%)Sensitivity (%)
Fluciclovine PET/CT56 - 83HighHigh
Choline PET/CTVariesModerateModerate

作用机制

Fluciclovine, also known as 1-Amino-3-fluoro-cyclobutanecarboxylic acid, is a radiolabelled L-leucine derivative primarily used in imaging tumors, especially in the prostate .

Target of Action

Fluciclovine’s primary targets are the L-type amino acid transporters such as LAT1 and LAT3 . These transporters mediate the uptake of essential amino acids and their overexpression has been extensively reported as a tumoral mechanism of cell growth .

Mode of Action

Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters . The activity of LAT1 gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . The uptake of fluciclovine presents an androgen-dependent dynamic in hormone-sensitive cells .

Biochemical Pathways

Fluciclovine is a synthetic analog of the amino acid L-leucine . Its structure allows it to be uptaken by the tumoral cells by its amino acid transporter without incorporating in the metabolism within the body .

Pharmacokinetics

Following intravenous administration, the tumor-to-normal tissue contrast is highest between 2 and 10 minutes after injection, with a 63% reduction in mean tumor uptake at 90 minutes after injection . The scanning time point should be evaluated carefully as an early scanning can present an increased blood pool and a late scanning will translate into an increased muscle uptake .

Result of Action

Fluciclovine is used as a detection agent for positron emission tomography (PET) in men with suspected prostate cancer recurrence based on elevated blood prostate-specific antigen (PSA) levels following prior treatment . The uptake of fluciclovine by the tumor cells allows for the imaging of tumors, especially in the prostate .

Action Environment

The activity of LAT1, one of the primary targets of Fluciclovine, gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . This suggests that the tumor microenvironment can influence the action of Fluciclovine. Additionally, the performance of Fluciclovine seems to be affected by PSA levels .

准备方法

The synthesis of Fluciclovine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

化学反应分析

Fluciclovine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

相似化合物的比较

Fluciclovine can be compared with other similar compounds, such as:

    1-Amino-3-chloro-cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

    1-Amino-3-hydroxy-cyclobutanecarboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and applications.

    1-Amino-3-methyl-cyclobutanecarboxylic acid: Features a methyl group, resulting in distinct steric and electronic effects.

The uniqueness of Fluciclovine lies in the presence of the fluorine atom, which imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

生物活性

Fluciclovine, also known as 18F-fluciclovine, is a synthetic amino acid analog primarily used in positron emission tomography (PET) imaging to detect malignancies, particularly in prostate cancer and gliomas. Its biological activity is closely related to its uptake mechanisms, transport pathways, and clinical applications. This article reviews the current understanding of fluciclovine's biological activity, supported by diverse research findings, case studies, and data tables.

Fluciclovine mimics the structure of L-leucine, a naturally occurring amino acid. Its uptake into cells is mediated by specific amino acid transporters (AATs), particularly the alanine-serine-cysteine transporter (ASCT2). Studies have shown that the uptake of fluciclovine is predominantly Na+-dependent, accounting for approximately 88-98% of total uptake in various prostate cancer cell lines. In contrast, Na+-independent transport contributes minimally (2-12%) .

Uptake Mechanisms in Cancer Cells

  • Transporters Involved : ASCT2 is primarily responsible for fluciclovine uptake in both androgen-dependent and castration-resistant prostate cancer (CRPC) cells.
  • Competitive Inhibition : Amino acids such as glutamine and serine significantly inhibit fluciclovine transport, indicating competitive interactions at the transporter level .

Clinical Applications

Fluciclovine PET imaging has been validated for its efficacy in detecting malignancies beyond prostate cancer, including breast cancers. A prospective clinical trial demonstrated that fluciclovine PET/CT could visualize malignancies with a median decrease in standardized uptake value (SUV max) of 99% after neoadjuvant therapy . The correlation between fluciclovine avidity changes and tumor reduction was strong (Spearman ρ = 0.79; P < 0.001) .

Key Findings from Clinical Trials

  • Prostate Cancer : Fluciclovine is FDA-approved for detecting suspected recurrence or progression in prostate cancer patients. It has shown superior diagnostic performance compared to conventional imaging techniques .
  • Breast Cancer : In a study involving invasive ductal and lobular breast cancers, fluciclovine PET/CT effectively monitored treatment response, with notable reductions in tumor avidity correlating with pathological outcomes .

Case Studies

Case Study 1: Prostate Cancer Imaging
A cohort study involving patients with biochemical recurrence of prostate cancer utilized fluciclovine PET scans before and after treatment. The results indicated that fluciclovine uptake was significantly correlated with tumor burden and treatment response.

Case Study 2: Glioma Detection
In patients with glioblastoma multiforme (GBM), fluciclovine demonstrated preferential uptake in tumor tissue compared to normal brain tissue. This characteristic was crucial for surgical planning, as changes in surgical resection extent were noted in over 40% of cases based on fluciclovine PET findings .

Research Findings

Recent research has explored the relationship between fluciclovine uptake and various tumor characteristics. Notably, studies indicate that fluciclovine accumulation correlates positively with cell density in tumors and is influenced by the tumor microenvironment's pH levels .

Summary of Research Findings

Study FocusKey Findings
Prostate CancerFluciclovine PET/CT shows high sensitivity for detecting recurrence .
Breast CancerStrong correlation between fluciclovine avidity reduction and pathological response .
GliomaFluciclovine uptake correlates with tumor cell density rather than blood-brain barrier breakdown .

属性

IUPAC Name

1-amino-3-fluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDWGYJNHZKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027797
Record name Fluciclovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222727-43-7
Record name Fluciclovine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluciclovine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluciclovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCICLOVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluciclovine
Reactant of Route 2
Fluciclovine
Reactant of Route 3
Fluciclovine
Reactant of Route 4
Fluciclovine
Reactant of Route 5
Fluciclovine
Reactant of Route 6
Fluciclovine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。